molecular formula C17H24N2O2 B5563824 (3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol

Cat. No.: B5563824
M. Wt: 288.4 g/mol
InChI Key: YNAMCRRDQVRGPU-PXAZEXFGSA-N
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Description

(3R*,4S*)-3,4-dimethyl-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)piperidin-4-ol is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Identification and Transporter-Mediated Excretion

Research into similar compounds has been conducted to understand their metabolism and excretion mechanisms. For example, the study of YM758 metabolites, which share structural similarities with the compound , revealed insights into the renal and hepatic excretion of these metabolites. The study identified major constituents in both urine and plasma and investigated the role of renal and hepatic uptake transporters. This type of research is crucial for drug development, as it helps in understanding how compounds are processed in the body, potentially leading to the identification of new therapeutic targets or the optimization of drug delivery systems (Umehara et al., 2009).

Enantioselective Synthesis

Another area of interest is the enantioselective synthesis of related compounds, which is vital for creating drugs with specific desired effects while minimizing undesired ones. For instance, the synthesis of chiral propargylamines, which are structurally related, demonstrated the importance of specific stereochemical configurations for achieving high enantiomeric excess and yield. This research underscores the significance of stereochemistry in drug design and synthesis, which could be applicable to the compound of interest, potentially leading to more effective and safer pharmaceuticals (Fan & Ma, 2013).

Opioid Receptor Antagonism

Research on compounds with structural elements similar to the compound has also explored their potential as opioid receptor antagonists. This research is particularly relevant for developing new treatments for addiction and pain management. By understanding how these compounds interact with opioid receptors, scientists can design more effective and safer drugs. One study identified a novel potent and selective kappa opioid receptor antagonist, which highlights the therapeutic potential of such compounds in treating conditions like addiction and pain without the side effects associated with opioid drugs (Thomas et al., 2003).

Dual Dopamine and Serotonin Activity

Compounds with dual activity on dopamine D2 and serotonin 5-HT1A receptors have implications for treating psychiatric disorders. Research into similar compounds has shown their potential in creating more balanced and effective treatments for conditions such as schizophrenia and depression. This highlights the importance of targeting multiple neurotransmitter systems to achieve better therapeutic outcomes (Ullah et al., 2015).

Properties

IUPAC Name

[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(5,6,7,8-tetrahydroquinolin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-11-19(8-7-17(12,2)21)16(20)14-9-13-5-3-4-6-15(13)18-10-14/h9-10,12,21H,3-8,11H2,1-2H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAMCRRDQVRGPU-PXAZEXFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(CCCC3)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.